N-4 Substituent Divergence from the Most Potent Published Thiazepane–BRD4 Ligand: Predicted Impact on Acetyl-Lysine Mimic Geometry and Binding Pocket Occupancy
The target compound carries a 2-(3-(trifluoromethyl)phenoxy)acetyl group at the N-4 position, in contrast to the methyl carbamate of compound 30—the most potent thiazepane-based BRD4(D1) ligand reported to date (racemic Kd = 32 ± 4 μM; active S-enantiomer (−)-30 Kd = 20 ± 4 μM; ligand efficiency = 0.40) [1]. X-ray crystallography of compound 30 (PDB 6UVM) shows the methyl carbamate does not extend deeply into the hydrophobic pocket, a feature that may contribute to its improved affinity relative to the ethyl carbamate analog (compound 1; Kd ~280 μM) [1]. The 3-(trifluoromethyl)phenoxy moiety in the target compound is both more extended and more lipophilic than the methyl carbamate, which may differentially affect the desolvation penalty, binding pocket occupancy, and selectivity across the bromodomain phylogenetic tree. No direct binding data are available for the target compound.
| Evidence Dimension | BRD4(D1) binding affinity (Kd) and N-4 substituent identity |
|---|---|
| Target Compound Data | Not determined; N-4 substituent = 2-(3-(trifluoromethyl)phenoxy)acetyl (MW contribution ~203 Da; calculated logP of fragment ~3.0) |
| Comparator Or Baseline | Compound 30 (methyl carbamate thiazepane): Kd = 32 ± 4 μM (racemic), 20 ± 4 μM (active S-enantiomer); N-4 substituent = methyl carbamate. Compound 1 (ethyl carbamate): Kd ~280 μM (racemic). |
| Quantified Difference | Orthogonal structural differentiation: N-4 substituent molecular weight increase of ~144 Da vs. methyl carbamate; predicted increase in lipophilicity (ΔclogP ~+1.5) and steric bulk. |
| Conditions | PrOF NMR titration against BRD4(D1) using ¹⁹F-labeled protein; racemic compounds tested unless otherwise specified [1]. |
Why This Matters
The N-4 substituent is the single most impactful SAR vector in this chemotype; the target compound's unique phenoxyacetyl extension represents an unexplored region of chemical space that may yield differentiated affinity or selectivity profiles warranting experimental characterization.
- [1] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648–1654. Table 1, Table 4. doi:10.1021/acsmedchemlett.9b00414. View Source
